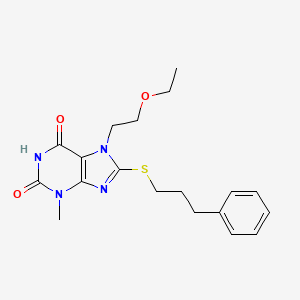

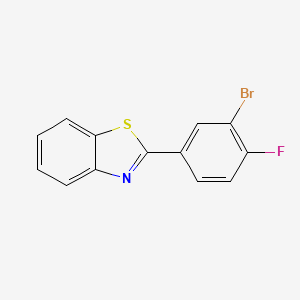

![molecular formula C18H20N2O B2395098 5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole CAS No. 637745-27-8](/img/structure/B2395098.png)

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are known to occur in natural products and pharmaceuticals . They often exhibit diverse biological activities, making them intriguing subjects for further study .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . By reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a number of benzimidazoles can be obtained .Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

Benzimidazole derivatives have been synthesized and tested for their antimicrobial activities against various bacterial and fungal strains. For instance, certain 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives showed significant activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, indicating their potential as antimicrobial and antifungal agents (Salahuddin et al., 2017).

Anticancer Activity

Research on benzimidazole derivatives has also explored their anticancer potential. Novel 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives, for example, have been synthesized and tested in vitro on human chronic myelogenous leukemia cell line K562, showing remarkable cytotoxic activity. The study highlighted the significant apoptotic effects of these compounds on leukemia cells, with specific derivatives inducing higher expression levels of proapoptotic genes (Gurkan-Alp et al., 2015).

DNA Interaction and Topoisomerase Inhibition

Benzimidazole-based systems, particularly bis- and tris-benzimidazole derivatives, are known for their ability to interact with DNA and interfere with DNA-associated processes, such as topoisomerase II inhibition. This property makes them relevant in medicinal chemistry for designing drugs that target DNA or DNA processes, which is crucial for developing anticancer and antiviral therapies (Bhattacharya & Chaudhuri, 2008).

Antiviral Activity

The antiviral properties of benzimidazole derivatives, particularly their ability to inhibit influenza virus multiplication, have been documented. Studies have shown that specific chloro and methyl derivatives of benzimidazole can effectively inhibit the replication of influenza viruses in vitro, demonstrating the potential of benzimidazole compounds in antiviral drug development (Tamm et al., 1954).

Inhibition of Biological Processes

Certain benzimidazole derivatives have been found to inhibit crucial biological processes, such as heme synthesis, which is fundamental to both the survival of pathogens and the functioning of host cells. The study of these compounds' inhibitory effects on heme synthesis could lead to the development of new therapeutic agents for diseases related to heme synthesis dysregulation (Abbott & Dodson, 1954).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzimidazole and its derivatives are a subject of great interest for many laboratories around the world, including the preparation of better anticancer drugs . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

Propiedades

IUPAC Name |

5,6-dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13-4-6-16(7-5-13)21-9-8-20-12-19-17-10-14(2)15(3)11-18(17)20/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDFWNRTAFSQQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN2C=NC3=C2C=C(C(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

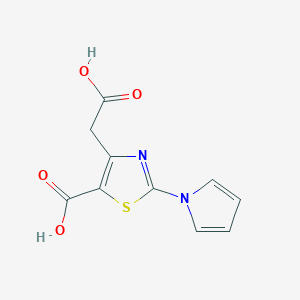

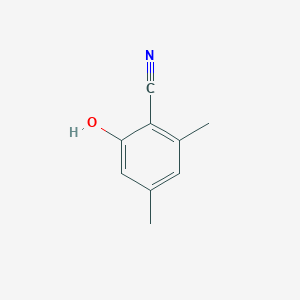

![1-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2395018.png)

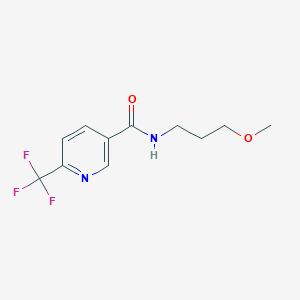

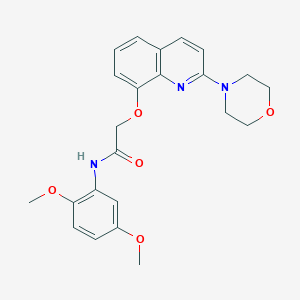

![4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2395022.png)

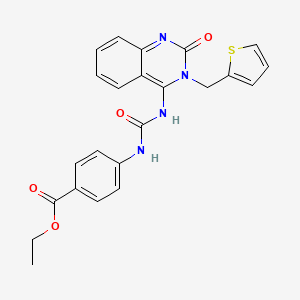

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)

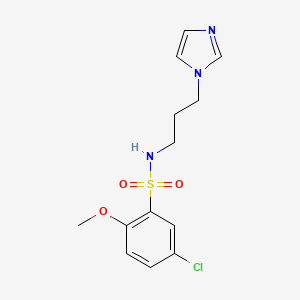

![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)

![1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2395035.png)

![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide](/img/structure/B2395037.png)